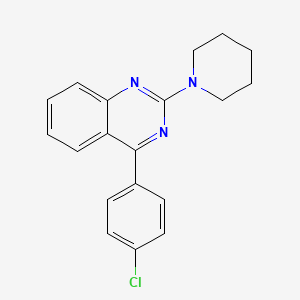![molecular formula C19H18F2N2O2 B2567368 (2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109278-37-5](/img/structure/B2567368.png)
(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone, known for its potential biological activities, has been studied in various contexts within chemistry, biology, and medicine. Its structural complexity involves a pyridine moiety, a difluorophenyl group, and a bicyclic azabicyclo system, which together offer a unique framework for interacting with biological targets.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of (2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone generally involves the following key steps:
Formation of the bicyclic structure: : This step can involve a Diels-Alder reaction or other cycloaddition reactions to form the azabicyclo[3.2.1]octane scaffold.
Introduction of the pyridin-3-yloxy group: : Typically achieved via a nucleophilic substitution reaction.
Attachment of the 2,6-difluorophenyl group: : Achieved via a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Industrial production methods: On an industrial scale, these reactions are optimized for high yield and purity, often involving:
Use of catalytic agents to speed up the reactions.
Continuous flow chemistry techniques to maintain consistent reaction conditions.
Advanced purification methods such as chromatography and recrystallization to ensure product quality.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: : The compound can undergo oxidation reactions at specific sites, potentially leading to the formation of hydroxylated metabolites.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Substitution reactions, particularly nucleophilic aromatic substitutions on the difluorophenyl ring.
Common reagents and conditions:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride.
Substitution: : Utilization of nucleophiles like amines or alkoxides.
Major products formed:
Hydroxylated derivatives from oxidation.
Alcohol derivatives from reduction.
Various substituted products from nucleophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
Acts as a precursor in the synthesis of more complex molecules.
Used in studying reaction mechanisms due to its reactivity profile.
In Biology:
Investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.
In Medicine:
Potentially studied for therapeutic effects in treating certain medical conditions, although specific applications require further research.
In Industry:
Utilized in the development of materials with specific chemical properties.
Wirkmechanismus
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved are typically related to the modulation of biochemical signals or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(2,6-difluorophenyl)(1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
(2,5-difluorophenyl)(1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Uniqueness:
The specific positioning of the fluorine atoms on the phenyl ring can significantly affect the compound's reactivity and interaction with biological targets.
The unique combination of the bicyclic structure and the pyridine moiety sets it apart from other similar compounds, potentially leading to distinct biological activities and applications.
This compound’s potential is still being unraveled, with ongoing research to further explore and harness its unique properties.
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-4-1-5-17(21)18(16)19(24)23-12-6-7-13(23)10-15(9-12)25-14-3-2-8-22-11-14/h1-5,8,11-13,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLOOKNFBHMVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC=C3F)F)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567286.png)

![1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid](/img/structure/B2567288.png)


![4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile](/img/structure/B2567294.png)

![methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2567298.png)



![1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine](/img/structure/B2567302.png)

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)
